Msh, beta, (5-22)

描述

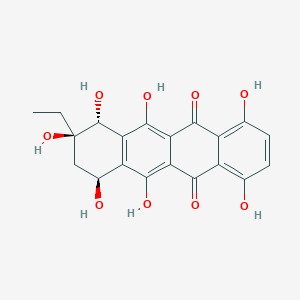

Msh, beta, (5-22) is a peptide derived from the melanocortin hormone that has been shown to have significant effects on the human body. This peptide has been studied for its potential use in a variety of scientific research applications, including as a tool for understanding the mechanisms of action of other compounds, as well as for its own unique biochemical and physiological effects. In

科学研究应用

黑皮质素受体中的作用

β-MSH是黑皮质素受体的配体,黑皮质素受体参与一系列生理功能 . 这些功能包括色素沉着、肾上腺类固醇生成、食欲调节和能量稳态、能量代谢、心血管功能、外分泌、炎症、免疫调节、神经肌肉再生、性功能和体温调节 .

对肥胖的影响

POMC突变携带者导致β-MSH缺乏的肥胖表型意味着β-MSH对体重的显著影响 . 这突出了β-MSH作为生理相关黑皮质素配体的重要性。

代谢疾病的治疗方法

由于中枢黑皮质素系统在调节能量稳态中发挥着重要作用,靶向神经黑皮质素受体正在成为治疗肥胖和恶病质等代谢疾病的治疗方法 .

强效和选择性配体的开发

早期修改内源配体的努力导致了许多强效和选择性配体的开发 . 这包括经典配体(MSH和瘦素相关肽)、非经典配体(脂联素2、β-防御素、小分子和药理伴侣)和临床批准的配体(促肾上腺皮质激素、司美替尼、布美替尼和一些重新利用的药物) .

黑色素瘤研究中的抗癌策略

α-黑色素细胞刺激激素 (α-MSH) 及其受体,黑皮质素 1 受体 (MC1R) 已被提议作为黑色素瘤研究中抗癌策略的潜在靶点 . 这是由于它们在组织中的特异性表达以及在黑素细胞稳态中的作用 .

强效MC3/4R肽类似物的生成

在体外,用两种普遍存在的二肽基肽酶(DPP),DPP-I 和 DPP-IV,对天然人β-MSH(5-22)进行酶切,产生了两种强效MC3/4R肽类似物,β-MSH(7-22)和β-MSH(9-22) .

作用机制

Target of Action

The primary target of Msh, Beta, (5-22), also known as Beta-MSH (monkey), is the Melanocortin 1 Receptor (MC1R) . MC1R is a receptor that is highly expressed in melanocytes . Melanocytes are skin cells responsible for the production of the pigment melanin, which gives color to the skin, hair, and eyes .

Mode of Action

Beta-MSH interacts with its target, MC1R, by binding to it . This binding triggers a series of biochemical reactions that lead to the production and release of melanin, a process referred to as melanogenesis .

Biochemical Pathways

The binding of Beta-MSH to MC1R activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway . This pathway leads to the expression of melanogenesis enzyme genes, which are responsible for the synthesis of melanin .

Pharmacokinetics

It has been demonstrated that enzymatic cleavage of native human beta-msh (5-22) with two ubiquitous dipeptidyl peptidases (dpp), dpp-i and dpp-iv, generates two potent mc3/4r peptide analogues, beta-msh (7-22) and beta-msh (9-22) . These analogues have a higher binding affinity and functional potency than their parent peptide, Beta-MSH (5-22) .

Result of Action

The primary result of Beta-MSH’s action is the stimulation of melanin production . This leads to a darkening of the skin, which is a protective response against ultraviolet (UV) light . In addition to its pigmentary effects, Beta-MSH also has anti-inflammatory and anti-microbial properties .

Action Environment

The action of Beta-MSH is influenced by environmental factors such as UV light exposure. UV light stimulates melanocytes in the skin to produce and secrete MSH, which in turn increases the synthesis of melanin . This is a protective mechanism that helps shield the skin from the harmful effects of UV radiation .

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSACAYSFBJBFSO-RYLVUJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N28O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170319 | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17750-75-3 | |

| Record name | Msh, beta, (5-22) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)